molecular formula C6H10N2S B1291139 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 920458-76-0

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No. B1291139
CAS RN: 920458-76-0
M. Wt: 142.22 g/mol
InChI Key: NMRXZMUYJYMSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C6H10N2S . It has a molecular weight of 142.22 g/mol . The IUPAC name for this compound is 1-(5-methyl-1,3-thiazol-2-yl)ethanamine .


Molecular Structure Analysis

The InChI code for “1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine” is 1S/C6H10N2S/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3 . The Canonical SMILES representation is CC1=CN=C(S1)C©N .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 67.2 Ų and a complexity of 97.1 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The rotatable bond count is 1 . The exact mass and monoisotopic mass are both 142.05646950 g/mol .

Scientific Research Applications

Pharmaceutical Applications

Thiazole derivatives are well-known for their wide range of pharmaceutical applications. They exhibit a variety of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities . The structure of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine could be modified to enhance these properties for potential use in drug development.

Agrochemical Research

Thiazoles also play a significant role in the agrochemical industry. They are used in the synthesis of compounds with pesticidal properties. The modification of thiazole derivatives can lead to the development of new agrochemicals that can help in protecting crops from pests and diseases .

Industrial Applications

In the industrial sector, thiazole derivatives are utilized as photographic sensitizers and in the vulcanization of rubber . They contribute to the improvement of material properties and are essential in the production of high-quality rubber products .

Material Science

Thiazole compounds are integral in the field of material science, where they are used in the creation of liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores . These applications take advantage of the unique chemical properties of thiazoles, such as their aromaticity and the ability to undergo various chemical reactions .

Medicinal Chemistry

In medicinal chemistry, thiazole derivatives are prominent in the design and discovery of new drugs. They are found in several antibiotics like bacitracin and penicillin , and synthetic drugs such as the short-acting sulfa drug sulfathiazole . Additionally, they are used in antidepressants (pramipexole ), antiulcer agents (nizatidine ), anti-inflammatory drugs (meloxicam ), HIV/AIDS medication (ritonavir ), and cancer treatment drugs (tiazofurin ) .

Enzyme Inhibition

Thiazole derivatives are known to act as enzyme inhibitors, which is crucial in the treatment of various diseases. By inhibiting specific enzymes, these compounds can regulate biological pathways and have therapeutic effects in conditions like cancer and inflammatory diseases .

Development of Sensors and Catalysts

Due to their reactive positions and aromaticity, thiazole derivatives are used in the development of sensors and catalysts. These applications are important in environmental monitoring, industrial processes, and scientific research, where precise detection and catalytic efficiency are required .

Synthesis of Azo Dyes and Antibiotics

Thiazole derivatives are components in the synthesis of azo dyes and cephalosporin antibiotics. Azo dyes are widely used in textile industries for coloring fabrics, while cephalosporins are a class of antibiotics used to treat a variety of bacterial infections .

Safety and Hazards

The compound has several hazard statements including H227, H302, H312, H315, H318, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRXZMUYJYMSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920458-76-0
Record name 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.